N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide
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Overview
Description
N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a butoxy group, a fluorophenyl group, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the precursor compounds with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. This reaction leads to the formation of pyrido[3,2-d]pyrimidin-5-ones or pyrido[3,2-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butoxy group would yield butanol or butanone, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as inhibitors of protein kinases, which are important targets in cancer therapy.
Biological Studies: It has been studied for its antimicrobial, anti-inflammatory, and antiproliferative activities.
Materials Science: Pyrido[3,2-d]pyrimidine derivatives are explored for their potential use in organic electronics and as building blocks for complex molecular architectures.
Mechanism of Action
The mechanism of action of N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also have a similar core but differ in the position of the nitrogen atoms and the attached functional groups.
Uniqueness
N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy and fluorophenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
897362-33-3 |
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Molecular Formula |
C19H19FN4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[4-butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C19H19FN4O2/c1-3-4-11-26-18-17-16(23-19(24-18)21-12(2)25)10-9-15(22-17)13-5-7-14(20)8-6-13/h5-10H,3-4,11H2,1-2H3,(H,21,23,24,25) |
InChI Key |
FCVZRJLHJSZYHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)NC(=O)C |
Origin of Product |
United States |
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